molecular formula C₂₆H₂₉NO₂ B014376 (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol CAS No. 97170-41-7

(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol

Cat. No.: B014376
CAS No.: 97170-41-7
M. Wt: 387.5 g/mol
InChI Key: BPHFBQJMFWCHGH-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3, 4-diphenylbut-3-en-2-ol, also known as cis-A-hydroxytamoxifen, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids (3Z)-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3, 4-diphenylbut-3-en-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Properties

IUPAC Name

(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFBQJMFWCHGH-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801343982
Record name (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97170-41-7
Record name Benzeneethanol, beta-((4-(2-(dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Reactant of Route 2
Reactant of Route 2
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Reactant of Route 4
Reactant of Route 4
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Reactant of Route 5
Reactant of Route 5
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Reactant of Route 6
Reactant of Route 6
(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.